Hydrogen Bond Donor Capacity vs. Des-Amino Analog
The target compound possesses a 5-amino group (2 HBD, 1 additional HBA) absent in the closest PDB-characterized analog 5-(pentylsulfanyl)-1H-1,2,4-triazole (C9H ligand in PDB 4B0C), which contains only the triazole ring nitrogens as hydrogen bond acceptors and has zero hydrogen bond donors [1]. The des-amino analog was identified as a fragment hit binding to the FabA active site via its triazole ring and pentyl chain hydrophobic contacts, suggesting that the 5-amino group—if present—would introduce additional anchoring interactions with proximal polar residues, potentially enhancing binding affinity and specificity [2].
| Evidence Dimension | Hydrogen bond donor/acceptor count |
|---|---|
| Target Compound Data | HBD = 2 (5-NH₂); HBA = 4 (triazole N + thioether S + NH₂ lone pair) |
| Comparator Or Baseline | 5-(Pentylsulfanyl)-1H-1,2,4-triazole (C9H): HBD = 0; HBA = 3 (triazole N + thioether S) |
| Quantified Difference | ΔHBD = +2; ΔHBA = +1; enables additional polar contacts in binding site |
| Conditions | Structural analysis derived from PDB 4B0C co-crystal structure (2.70 Å resolution); FabA from Pseudomonas aeruginosa |
Why This Matters
The additional hydrogen bonding capacity of the 5-amino group fundamentally alters the compound's utility—from passive fragment probe (des-amino analog) to reactive building block capable of forming covalent adducts and participating in multicomponent cyclocondensation reactions, thus serving distinct procurement purposes.
- [1] RCSB PDB. 4B0C: Crystal Structure of 3-hydroxydecanoyl-Acyl Carrier Protein Dehydratase (FabA) from Pseudomonas aeruginosa in complex with 3-(pentylthio)-4H-1,2,4-triazole. Deposited 2012-07-01, Released 2012-11-28. Ligand ID: C9H. View Source
- [2] Moynié L, Leckie SM, McMahon SA, et al. Structural insights into the mechanism and inhibition of the β-hydroxydecanoyl-acyl carrier protein dehydratase from Pseudomonas aeruginosa. J Mol Biol. 2013;425(2):365–377. PMID: 23174186. View Source
